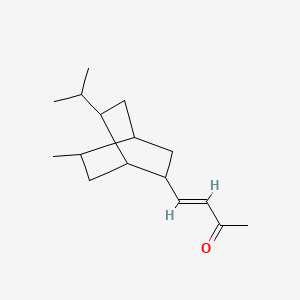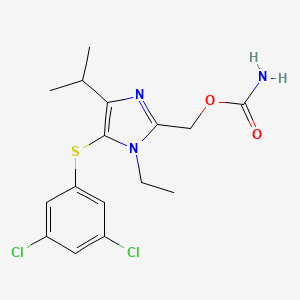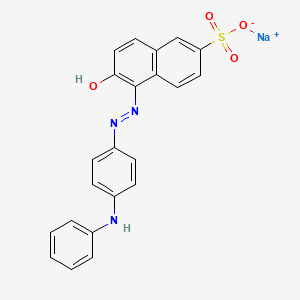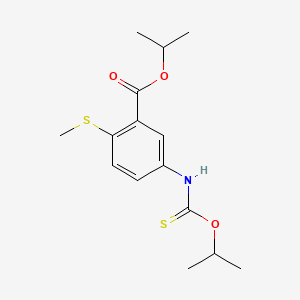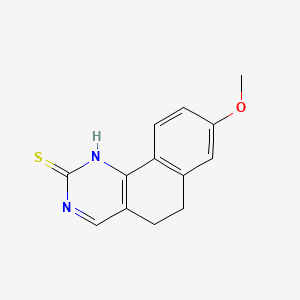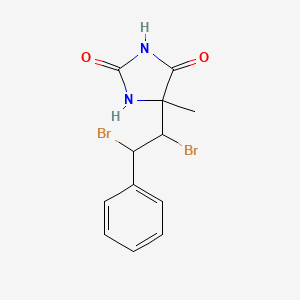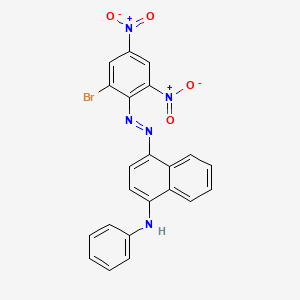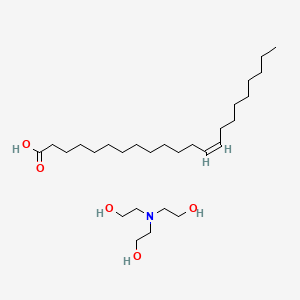
Einecs 282-047-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Ferromolybdenum slags are produced during the smelting of molybdenum ores in the presence of iron. The process involves the reduction of molybdenum trioxide (MoO3) with iron in a high-temperature furnace. The reaction conditions typically include temperatures ranging from 1600°C to 1800°C. The chemical reaction can be represented as follows:
MoO3+3Fe→Fe3Mo+3O2
Industrial Production Methods
In industrial settings, ferromolybdenum slags are produced in large quantities as a byproduct of ferromolybdenum alloy production. The process involves the following steps:
Ore Preparation: Molybdenum ores are crushed and ground to a fine powder.
Smelting: The powdered ore is mixed with iron and subjected to high temperatures in a furnace.
Slag Formation: During smelting, the non-metallic impurities form a molten slag that floats on top of the molten ferromolybdenum.
Separation: The slag is separated from the molten alloy and cooled to form solid ferromolybdenum slags.
化学反应分析
Types of Reactions
Ferromolybdenum slags can undergo various chemical reactions, including:
Oxidation: The oxides in the slag can react with oxygen to form higher oxidation state compounds.
Reduction: The oxides can be reduced to their elemental forms or lower oxidation states.
Substitution: The silicates in the slag can undergo substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as carbon or hydrogen at high temperatures.
Substitution: Metal salts in aqueous or molten form.
Major Products
Oxidation: Higher oxidation state oxides such as molybdenum dioxide (MoO2).
Reduction: Elemental molybdenum or lower oxidation state compounds.
Substitution: New silicate compounds with substituted metal ions.
科学研究应用
Ferromolybdenum slags have various scientific research applications, including:
Chemistry: Used as a source of molybdenum in chemical synthesis and catalysis.
Biology: Investigated for potential use in bioremediation and as a nutrient source for certain microorganisms.
Industry: Utilized in the production of construction materials, ceramics, and as a flux in metallurgical processes.
作用机制
The mechanism by which ferromolybdenum slags exert their effects depends on their chemical composition and the specific application. In catalysis, the molybdenum content acts as an active site for various chemical reactions. In bioremediation, the oxides and silicates can interact with contaminants, facilitating their removal or neutralization. In medical applications, the high atomic number of molybdenum enhances contrast in imaging techniques.
相似化合物的比较
Similar Compounds
Ferrosilicon: An alloy of iron and silicon, used in steelmaking and as a deoxidizer.
Ferrovanadium: An alloy of iron and vanadium, used to improve the strength and hardness of steel.
Ferrochromium: An alloy of iron and chromium, used in the production of stainless steel.
Uniqueness
Ferromolybdenum slags are unique due to their high molybdenum content, which imparts specific chemical and physical properties. Unlike ferrosilicon and ferrovanadium, ferromolybdenum slags are primarily valued for their molybdenum content, which is essential in various high-performance alloys and catalysts. Additionally, the presence of silicates and oxides in ferromolybdenum slags provides unique opportunities for their use in environmental and industrial applications.
属性
CAS 编号 |
84083-00-1 |
|---|---|
分子式 |
C28H57NO5 |
分子量 |
487.8 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;(Z)-docos-13-enoic acid |
InChI |
InChI=1S/C22H42O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-21H2,1H3,(H,23,24);8-10H,1-6H2/b10-9-; |
InChI 键 |
HMTPMQCBQZDRHK-KVVVOXFISA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




